4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
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Overview
Description
4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a chemical compound with the molecular formula C16H15N3 and a molecular weight of 249.318 g/mol This compound is part of the pyridine family, characterized by a benzyl group attached to the pyridine ring, along with two methyl groups and two cyano groups
Preparation Methods
The synthesis of 4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves the reaction of benzylamine with 2,6-dimethyl-3,5-dicyanopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be compared with other similar compounds such as:
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar in structure but with different functional groups.
2,6-Dimethyl-4-(4-((4-methylbenzyl)oxy)phenyl)-1,4-dihydro-3,5-pyridinedicarbonitrile: Another derivative with distinct substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and cyano groups, which confer unique chemical and biological properties.
Properties
CAS No. |
1539-52-2 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-benzyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H15N3/c1-11-15(9-17)14(16(10-18)12(2)19-11)8-13-6-4-3-5-7-13/h3-7,14,19H,8H2,1-2H3 |
InChI Key |
HWOHTGCZVSOFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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